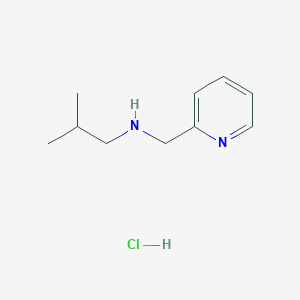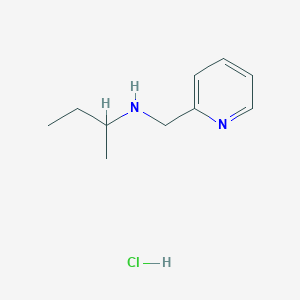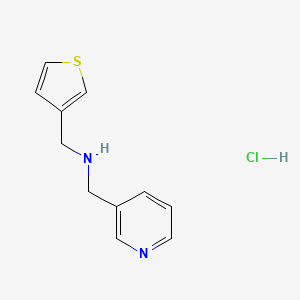![molecular formula C10H17ClN2O B3077871 2-Methyl-2-[(2-pyridinylmethyl)amino]-1-propanol hydrochloride CAS No. 1049713-04-3](/img/structure/B3077871.png)
2-Methyl-2-[(2-pyridinylmethyl)amino]-1-propanol hydrochloride
Descripción general
Descripción
2-Methyl-2-[(2-pyridinylmethyl)amino]-1-propanol hydrochloride is a chemical compound with the CAS Number: 1049713-04-3. It has a molecular weight of 216.71 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16N2O.ClH/c1-10(2,8-13)12-7-9-5-3-4-6-11-9;/h3-6,12-13H,7-8H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties are not available in the searched resources.Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
2-Methyl-2-[(2-pyridinylmethyl)amino]-1-propanol hydrochloride serves as a versatile intermediate in the synthesis of various organic compounds. For example, it has been used in the facile synthesis of oxazolines and thiazolines, showcasing its utility in producing these heterocycles with high yields under microwave irradiation. This method highlights a new application of N-acylbenzotriazoles for preparing oxazolines and thiazolines under mild conditions, offering significant advantages in terms of reaction times and yields (Katritzky et al., 2004).
Additionally, this chemical has been pivotal in synthesizing isotopically labeled compounds, such as 1-Amino-2-[3-13C]propanol Hydrochloride. This synthesis demonstrates the compound's role in creating labeled molecules that are crucial for various research applications, including studies in metabolic pathways and drug metabolism (Iida et al., 2008).
Material Science and Industrial Applications
In material science, the derivative polyaspartic acid/2-amino-2-methyl-1-propanol graft copolymer was synthesized and evaluated for its scale and corrosion inhibition performance. This study highlights the potential of using this derivative in industrial applications for protecting materials against scale and corrosion, demonstrating its biodegradability and effectiveness in inhibiting scale deposition and corrosion in carbon steel. Such properties indicate the compound's utility in sustainable industrial processes (Shi et al., 2017).
Environmental Sciences
Research has also explored the use of this compound derivatives in environmental sciences, particularly in carbon capture technologies. The solubility of carbon dioxide in mixtures containing this compound has been studied, suggesting its potential application in enhancing CO2 absorption processes. Such studies are crucial for developing more efficient and environmentally friendly carbon capture solutions (Svensson et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
2-methyl-2-(pyridin-2-ylmethylamino)propan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O.ClH/c1-10(2,8-13)12-7-9-5-3-4-6-11-9;/h3-6,12-13H,7-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTFCQWJPFUKBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC1=CC=CC=N1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



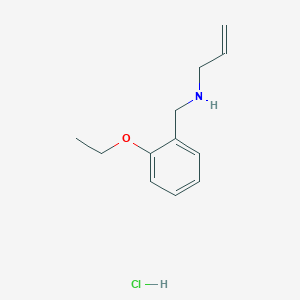
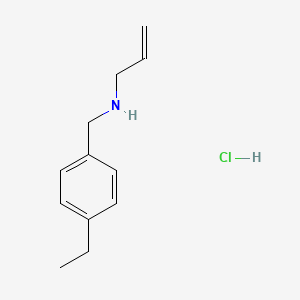
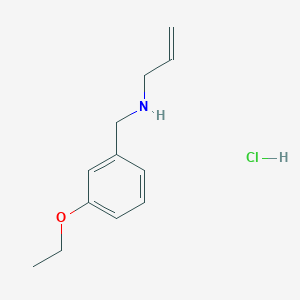
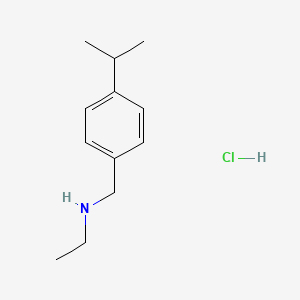
amine hydrochloride](/img/structure/B3077828.png)
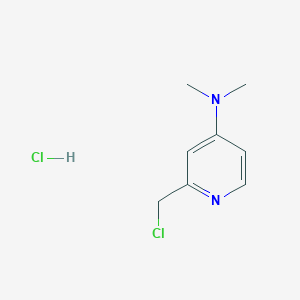


![2-[(2-Pyridinylmethyl)amino]-1-butanol hydrochloride](/img/structure/B3077878.png)
